Triisobutyl phosphite

Descripción general

Descripción

Triisobutyl phosphite is an organophosphorus compound with the chemical formula (C₄H₉O)₃P. It is a colorless liquid that is used as a ligand in coordination chemistry and as a reagent in organic synthesis. This compound is known for its ability to act as a reducing agent and is often used in the preparation of other organophosphorus compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triisobutyl phosphite can be synthesized through the reaction of phosphorus trichloride with isobutyl alcohol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

PCl3+3C4H9OH→(C4H9O)3P+3HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous process where phosphorus trichloride and isobutyl alcohol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Triisobutyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triisobutyl phosphate.

Substitution: It can participate in nucleophilic substitution reactions where the isobutyl groups are replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and isobutyl alcohol.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize this compound to triisobutyl phosphate.

Nucleophiles: Various nucleophiles, including amines and alcohols, can react with this compound in substitution reactions.

Water: Hydrolysis reactions typically occur in the presence of water or aqueous solutions.

Major Products Formed

Triisobutyl Phosphate: Formed through oxidation.

Phosphorous Acid: Formed through hydrolysis.

Substituted Phosphites: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

TIBP is primarily used as a reagent in the synthesis of phosphonates and phosphonylated compounds. It plays a crucial role in the Michaelis–Arbuzov reaction , where it reacts with alkyl halides to produce dialkylalkylphosphonates. This reaction has been optimized using various catalysts, including ionic liquids and nanoparticles, enhancing yield and reducing reaction time .

Case Study: Synthesis of Phosphonates

In a study exploring eco-friendly synthesis methods, TIBP was utilized in conjunction with silyl chloride catalysts to produce aryl phosphonates with yields exceeding 94% under microwave irradiation conditions. This method not only improved efficiency but also minimized environmental impact by utilizing green solvents .

Agricultural Applications

TIBP has been investigated for its potential use as a pesticide and herbicide. Its ability to enhance the efficacy of active ingredients when used as an adjuvant makes it valuable in agricultural formulations.

Case Study: Pesticide Formulation

Research indicated that formulations containing TIBP improved the absorption and effectiveness of certain pesticides, leading to better pest control outcomes while reducing the required dosages . This application highlights TIBP's role in promoting sustainable agricultural practices.

Material Science Applications

In material science, TIBP serves as a plasticizer and flame retardant additive. Its properties help improve the flexibility and thermal stability of polymers.

Case Study: Flame Retardant Properties

TIBP has been studied for its flame-retardant capabilities in polymer composites. The addition of TIBP significantly reduced flammability while maintaining mechanical properties, making it suitable for applications in construction materials and electronics .

Toxicological Profile and Safety Considerations

Despite its wide applications, understanding the toxicological profile of TIBP is essential for safe handling and use. Studies have shown that TIBP can be absorbed through the gastrointestinal tract and skin, leading to potential health risks if not managed properly . The compound exhibits low acute toxicity with an LD50 greater than 5000 mg/kg in rats, indicating that it poses minimal risk under controlled exposure conditions .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Phosphonate production | High yields, eco-friendly methods |

| Agriculture | Pesticide adjuvant | Enhanced efficacy, reduced dosage |

| Material Science | Plasticizer & flame retardant | Improved flexibility and thermal stability |

| Toxicology | Safety assessments | Low acute toxicity |

Mecanismo De Acción

The mechanism of action of triisobutyl phosphite involves its ability to donate electrons through its phosphorus atom. This electron-donating property makes it an effective reducing agent and ligand. In coordination chemistry, it forms stable complexes with transition metals by donating electron density to the metal center. In organic synthesis, it can reduce various functional groups, facilitating the formation of desired products.

Comparación Con Compuestos Similares

Similar Compounds

Triisobutyl Phosphate: An oxidized form of triisobutyl phosphite, used as a plasticizer and flame retardant.

Tributyl Phosphite: Similar in structure but with n-butyl groups instead of isobutyl groups, used in similar applications.

Triphenyl Phosphite: Contains phenyl groups instead of alkyl groups, used as a stabilizer in polymers and as a reagent in organic synthesis.

Uniqueness

This compound is unique due to its specific isobutyl groups, which impart different steric and electronic properties compared to other alkyl phosphites. These properties can influence its reactivity and the stability of the complexes it forms with metals.

Actividad Biológica

Triisobutyl phosphite (TIBP) is an organophosphorus compound widely used in industrial applications, particularly in the production of plasticizers, lubricants, and as an antioxidant in various formulations. Its biological activity has garnered attention due to its potential effects on health and the environment. This article explores the biological activity of TIBP, focusing on its metabolic pathways, toxicological effects, and implications for human health.

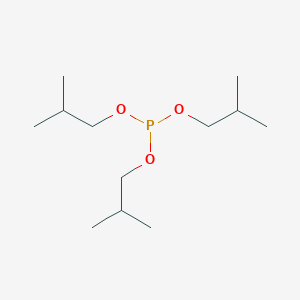

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H27O3P

- Molecular Weight : 246.33 g/mol

The compound is characterized by three isobutyl groups attached to a phosphite moiety, which contributes to its chemical reactivity and biological interactions.

Metabolic Pathways

Research has shown that TIBP undergoes significant metabolic transformations in biological systems. A study involving male Sprague-Dawley rats administered TIBP at a dosage of 15 mg/kg body weight revealed the identification of several metabolites through high-resolution NMR spectroscopy. Key metabolites included:

- Dibutyl phosphate (DBP)

- N-acetyl-(S-3-hydroxybutyl)-L-cysteine

- N-acetyl-(S-3-oxobutyl)-L-cysteine

These metabolites were found to disrupt the Krebs cycle, indicating a disturbance in energy metabolism associated with TIBP exposure . The presence of these metabolites was statistically significant (p < 0.0023), highlighting their role as biomarkers for TIBP exposure.

Toxicological Effects

Toxicological assessments have indicated that TIBP exhibits varying degrees of toxicity depending on concentration and exposure duration:

- In vitro studies on mouse embryos showed that concentrations around 15 µM led to morphological changes and impaired cell proliferation, with severe effects observed at 40 µM .

- The compound did not induce micronuclei formation, suggesting a lack of genotoxicity at certain concentrations .

Occupational Exposure

A case study examining workers in industries utilizing TIBP highlighted potential health risks associated with chronic exposure. Symptoms reported included respiratory issues, skin irritation, and neurological symptoms consistent with organophosphate toxicity. Monitoring of urinary metabolites confirmed elevated levels of DBP among exposed individuals, correlating with reported health complaints.

Environmental Impact

Environmental studies have indicated that TIBP can contribute to soil and water contamination, affecting local ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Laboratory studies demonstrated that TIBP can alter microbial communities in contaminated soils, impacting nutrient cycling and plant growth .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

tris(2-methylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURJXHUITUPBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166947 | |

| Record name | Triisobutyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-96-8 | |

| Record name | Tris(2-methylpropyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.